Ethyl 2,3-dihydroxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMQSXRCGOZYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381572 | |
| Record name | ethyl 2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-73-5 | |
| Record name | ethyl 2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Ethyl 2,3 Dihydroxybenzoate Within Benzoic Acid Ester Research
Overview of Dihydroxybenzoic Acid Esters in Chemical Biology
Dihydroxybenzoic acid esters represent a significant class of compounds that are actively investigated in chemical biology. Researchers have synthesized and studied various esters, including methyl, ethyl, and iso-propyl versions, derived from different isomers of dihydroxybenzoic acid (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acids). nih.govunifi.it A key area of this research has been the exploration of their potential as inhibitors of mammalian carbonic anhydrase (CA) isoforms, many of which are established drug targets. nih.govunifi.it Studies have shown that many of these ester derivatives exhibit enhanced inhibitory action compared to their parent acids, with some demonstrating efficacy in the submicromolar range against several CA isoforms. nih.gov This line of inquiry is particularly valuable as phenols are a less-explored class of carbonic anhydrase inhibitors compared to the well-established sulfonamides, and understanding their mechanism of inhibition is of great interest. nih.gov
Beyond enzyme inhibition, dihydroxybenzoic acid esters are recognized for a range of other biological activities. For instance, the methyl ester of 3,4-dihydroxybenzoic acid has been investigated for its anti-inflammatory and pro-apoptotic effects in the context of rheumatoid arthritis. nih.gov Similarly, the ethyl ester of 3,4-dihydroxybenzoic acid is noted for its antioxidative properties and its potential role in addressing conditions like hepatic steatosis. biosynth.comnih.gov The methyl ester of 3,5-dihydroxybenzoic acid is a potent tyrosinase inhibitor, making it a compound of interest for applications in skin lightening. biosynth.com The diverse biological activities of these esters underscore their importance in ongoing chemical biology research.
Significance of Catechol Moieties in Biological Systems
The catechol moiety, a 1,2-dihydroxybenzene group, is a crucial structural component found in Ethyl 2,3-dihydroxybenzoate and is widespread in many naturally occurring and synthetic compounds with diverse biological effects. researchgate.netwikipedia.org This functional group is a versatile pharmacophore, contributing to a wide array of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netresearchgate.net The presence of the catechol group is often essential for the observed bioactivity. For example, in the antibacterial natural product obafluorin (B1677078), an intact catechol moiety is required for both its antibacterial action and the inhibition of its molecular target, threonyl-tRNA synthetase. nih.govnih.gov
One of the most well-characterized functions of the catechol moiety is its ability to chelate metal ions, particularly iron. frontiersin.orgtandfonline.com This property is fundamental to the function of siderophores, which are molecules produced by microorganisms to scavenge iron from their environment. frontiersin.org The interaction with metal ions can also influence the biological activity of the parent molecule. For instance, the binding of Fe(III) to the catechol moiety of obafluorin prevents the hydrolytic breakdown of its β-lactone ring, thereby preserving its antibacterial function. nih.gov Furthermore, catechol groups are known for their role in adhesion, as exemplified by the adhesive proteins of marine mussels, which utilize the catechol-containing amino acid L-DOPA to adhere to various surfaces in wet conditions. uni-duesseldorf.de The chemical properties of catechols, including their oxidation and subsequent reactions, also make them valuable components in the development of new materials and therapeutics. uni-duesseldorf.de
Identification and Classification of this compound
This compound is an organic compound classified as a benzoate (B1203000) ester. cymitquimica.com It is specifically the ethyl ester of 2,3-dihydroxybenzoic acid. cymitquimica.com Its chemical structure features a benzene (B151609) ring substituted with two hydroxyl groups at the 2 and 3 positions and an ethoxycarbonyl group at the 1 position. cymitquimica.comcymitquimica.com This arrangement makes it a member of the catechol family. cymitquimica.com
The compound is identified by the CAS Number 3943-73-5. sigmaaldrich.comscbt.com001chemical.com It is also known by other names, including 3-(Ethoxycarbonyl)catechol and 2,3-Dihydroxy-benzoic acid ethyl ester. cymitquimica.comscbt.com In a research context, it has been utilized as a developer in decolorable materials. scbt.com The synthesis of this compound can be achieved through the condensation of 2,3-dihydroxybenzoic acid with an appropriate reagent. jst.go.jp
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₄ | sigmaaldrich.comscbt.com001chemical.com |
| Molecular Weight | 182.17 g/mol | scbt.com001chemical.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 3943-73-5 | sigmaaldrich.comscbt.com001chemical.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N | sigmaaldrich.com |
Synthetic Methodologies and Derivatization Strategies for Ethyl 2,3 Dihydroxybenzoate
Conventional Synthetic Pathways for Ethyl 2,3-Dihydroxybenzoate
The primary conventional method for the synthesis of this compound is the Fischer esterification of 2,3-dihydroxybenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov
The mechanism of Fischer esterification is a reversible, multi-step process. chemicalbook.comdoi.orgmdpi.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the ethanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation of this intermediate yields the final ester product, this compound, and regenerates the acid catalyst. chemicalbook.comdoi.orgmdpi.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. doi.org
An analogous procedure has been described for the synthesis of ethyl 3,5-dihydroxybenzoate (B8624769), where α-resorcylic acid is refluxed with absolute ethanol in the presence of concentrated sulfuric acid. nih.gov Similarly, ethyl p-hydroxybenzoate can be synthesized by heating p-hydroxybenzoic acid and excess ethanol at a reflux temperature of 75-85°C. mdpi.com
Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of this compound and its precursors. These approaches focus on the use of biocatalysts and recyclable heterogeneous catalysts to minimize waste and avoid harsh reaction conditions.
A significant green approach involves the biocatalytic synthesis of the precursor, 2,3-dihydroxybenzoic acid (2,3-DHB). One such method utilizes a reversible 2,3-dihydroxybenzoic acid decarboxylase from Fusarium oxysporum. This enzyme can catalyze the carboxylation of catechol to produce 2,3-DHB with high conversion rates. nih.gov In a preparative reaction, a 95% conversion of catechol to 2,3-dihydroxybenoic acid was achieved, with the product being isolated in a 72% yield. nih.gov Another biosynthetic route involves the enzymatic conversion of chorismate to 2,3-DHB in microorganisms like Escherichia coli. This pathway is catalyzed by a series of enzymes, including isochorismate synthase (EntC), isochorismatase (EntB), and 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA). mdpi.com
For the esterification step, a greener alternative to conventional acid catalysts is the use of solid acid catalysts. For instance, a modified metal oxide solid superacid has been successfully employed in the synthesis of the analogous compound, ethyl p-hydroxybenzoate. wikipedia.org These solid catalysts are advantageous as they are non-corrosive, environmentally friendly, and can be easily recovered and reused, thus maintaining high catalytic activity over multiple cycles. wikipedia.org
| Aspect | Conventional Synthesis (Fischer Esterification) | Green Chemistry Approaches |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) | Biocatalysts (enzymes), solid acid catalysts |
| Solvent | Excess ethanol (acts as both reactant and solvent) | Aqueous media (for enzymatic reactions), potentially solvent-free for solid catalysts |
| Byproducts | Water, potential for side reactions | Water, minimal byproducts |
| Environmental Impact | Use of corrosive acids, potential for waste generation | Use of renewable resources, recyclable catalysts, milder reaction conditions |
| Key Advantages | Well-established, relatively simple procedure | Environmentally friendly, high selectivity, potential for cost-effectiveness |
Esterification and Functionalization of 2,3-Dihydroxybenzoic Acid to Yield this compound and Related Esters
The esterification of 2,3-dihydroxybenzoic acid is a key reaction for the synthesis of not only this compound but also a variety of other related esters. The fundamental process remains the Fischer esterification, where the choice of alcohol determines the resulting ester. By reacting 2,3-dihydroxybenzoic acid with different alcohols (e.g., methanol (B129727), propanol, butanol) under acidic conditions, a homologous series of alkyl 2,3-dihydroxybenzoates can be prepared.
The structure of 2,3-dihydroxybenzoic acid offers multiple sites for functionalization. Besides the carboxylic acid group, the two phenolic hydroxyl groups can also undergo reactions. For instance, in the case of 2-hydroxybenzoic acid (salicylic acid), esterification can occur at either the carboxyl group to form an ester like methyl salicylate (B1505791) (oil of wintergreen) or at the hydroxyl group to form an ester like acetylsalicylic acid (aspirin). nih.gov This dual reactivity is also present in 2,3-dihydroxybenzoic acid, allowing for the synthesis of a diverse range of derivatives.
Further functionalization can be achieved by reacting the hydroxyl groups of the resulting esters. These reactions can include etherification, acylation, or glycosylation, leading to the creation of novel compounds with potentially modified physicochemical properties and biological activities. For example, the synthesis of functionalized 3,5-dihydroxybenzoates has been explored to develop potent inhibitors of enzymes like EPSP synthase. nih.gov
Design and Synthesis of Advanced this compound Analogues and Prodrugs for Biological Research
The design and synthesis of advanced analogues and prodrugs of this compound are driven by the quest for compounds with enhanced biological efficacy, improved pharmacokinetic profiles, and targeted activity. The inherent biological properties of the 2,3-dihydroxybenzoyl moiety, such as its iron-chelating and antioxidant capabilities, make it an attractive scaffold for medicinal chemistry. wikipedia.org
Analogues are designed by modifying the core structure of this compound to optimize its interaction with biological targets. This can involve the introduction of various substituents on the aromatic ring or modification of the ester group. For instance, the synthesis of hydrazide-hydrazone derivatives of the analogous 2,4-dihydroxybenzoic acid has been shown to yield compounds with significant antibacterial and antiproliferative activities. mdpi.com Similarly, derivatives of 3,4-dihydroxybenzoic acid have been synthesized and evaluated as antioxidants, metal-chelating agents, and acetylcholinesterase inhibitors. nih.gov These strategies can be applied to this compound to generate novel compounds for biological screening.
| Strategy | Approach | Potential Outcome | Example from Analogous Compounds |
|---|---|---|---|
| Analogue Design | Substitution on the aromatic ring | Enhanced biological activity (e.g., antioxidant, antimicrobial) | Synthesis of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid mdpi.com |
| Modification of the ester group | Altered lipophilicity and pharmacokinetic properties | Synthesis of various alkyl esters of 3,5-dihydroxybenzoic acid | |
| Prodrug Design | Masking of hydroxyl groups | Improved membrane permeability and bioavailability | General concept of phenolic prodrugs |
| Modification of the ester to a more labile form | Controlled release of the active 2,3-dihydroxybenzoic acid | Ester prodrugs of various carboxylic acids doi.org |
Biological Activities and Mechanistic Investigations of Ethyl 2,3 Dihydroxybenzoate and Its Analogues
Neuropharmacological Activities and Neuroprotective Potentials
While direct research on Ethyl 2,3-dihydroxybenzoate is still emerging, studies on its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), and other analogues provide significant insights into its potential neuropharmacological and neuroprotective activities. These compounds are recognized for their ability to influence neuronal growth, survival, and protect against neurodegenerative processes.
Neuritogenesis, the process of neurite outgrowth, is fundamental for neuronal development and regeneration after injury. While specific studies on this compound are limited, research on its analogues has shown promising results. For instance, an analogue, Tetradecyl 2,3-dihydroxybenzoate, has been identified as a compound with noteworthy neuritogenic activity in PC12 cells, a common cell line used in neuroscience research. These cells, when treated with neurotrophic factors, differentiate into neuron-like cells with elongated neurites.
Similarly, another related compound, Methyl 3,4-dihydroxybenzoate (MDHB), has been shown to promote the neurite outgrowth of cortical neurons. Studies indicate that MDHB not only fosters neurite elongation but also enhances neuronal survival in a dose-dependent manner. This neurotrophic effect is linked to its ability to induce the expression of brain-derived neurotrophic factor (BDNF), a key protein in promoting the survival of existing neurons and encouraging the growth and differentiation of new neurons and synapses.
Cellular models are crucial for understanding the mechanisms of neurodegenerative diseases and for screening potential therapeutic compounds. The human neuroblastoma SH-SY5Y cell line is a widely used model to study neurodegenerative conditions like Alzheimer's and Parkinson's disease, often by inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). nih.govnih.govmdpi.com
Studies on analogues of this compound have demonstrated protective effects in these models. For example, Methyl 3,4-dihydroxybenzoate (MDHB) has been shown to protect SH-SY5Y cells against oxidative damage induced by TBHP. nih.govnih.gov It mitigates oxidative stress and inhibits apoptosis (programmed cell death) in these neuronal cells. nih.gov This suggests that MDHB and potentially its analogues like this compound could play a modulatory role in cellular environments mimicking neurodegeneration by protecting neurons from oxidative insults. nih.gov The protective mechanism involves reducing the accumulation of reactive oxygen species (ROS), preventing DNA damage, and modulating the expression of proteins involved in apoptosis. nih.gov
The neurotrophic and neuroprotective effects of these compounds are underpinned by complex cellular and molecular signaling pathways. One of the key pathways implicated is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. The activation, or phosphorylation, of ERK is a critical step in mediating the effects of nerve growth factor (NGF). NGF-induced signaling is essential for neuronal survival and differentiation.
Research on analogues of 2,3-dihydroxybenzoate suggests they may act as neurotrophic factors through NGF-like mechanisms. These compounds have been found to target tyrosine-kinase receptors (like TrkA and TrkB), leading to the activation of downstream pathways including MEK1/2-ERK1/2-CREB and PI3K-Akt-CREB. This activation results in the increased expression and secretion of neurotrophic factors such as NGF and BDNF. The inhibition of ERK and p38 MAPK signaling pathways has been shown to suppress TRTS-induced neuritogenesis in PC12 cells, confirming the importance of these pathways. nih.gov Furthermore, MDHB's neuroprotective effects in SH-SY5Y cells have been linked to the activation of the PI3K/Akt pathway and modulation of apoptosis-related proteins. nih.gov
Antioxidant Mechanisms and Oxidative Stress Modulation
The family of dihydroxybenzoic acids, including 2,3-DHBA, are recognized as potent antioxidants. Their ability to counteract oxidative stress is a key component of their protective biological activities. This antioxidant capacity stems from two primary mechanisms: direct scavenging of free radicals and chelation of transition metal ions.
2,3-dihydroxybenzoic acid and its isomers are effective scavengers of free radicals, which are highly reactive molecules that can cause damage to cells. researchgate.netsemanticscholar.org The primary mechanisms by which they achieve this depend on the chemical environment. semanticscholar.orgrsc.org In non-polar environments, the main mechanism is Hydrogen Atom Transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. semanticscholar.orgrsc.org
In aqueous solutions at physiological pH, the dominant mechanism is believed to be Single Electron Transfer (SET) from the dianionic form of the molecule. researchgate.netsemanticscholar.orgrsc.org Theoretical studies suggest that dihydroxybenzoic acids are versatile scavengers capable of neutralizing a wide variety of free radicals through the SET mechanism. semanticscholar.orgrsc.org In fact, 2,3-DHBA, along with its isomers 2,5-DHBA and 3,4-DHBA, are considered among the most potent peroxyl radical scavengers identified in aqueous solutions. researchgate.net Their reactivity is reported to be higher than that of other well-known antioxidants like melatonin and caffeine. researchgate.net
The effectiveness of these compounds is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com The activity is typically expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. researchgate.netscience.gov
| Antioxidant Mechanism | Environment | Description |
| Hydrogen Atom Transfer (HAT) | Non-polar | The phenolic hydroxyl group donates a hydrogen atom to neutralize a free radical. semanticscholar.orgrsc.org |
| Single Electron Transfer (SET) | Aqueous (Physiological pH) | The dianionic form of the molecule donates an electron to a free radical. semanticscholar.orgrsc.org |
Transition metals like iron (Fe) and copper (Cu) can participate in chemical reactions that generate highly destructive hydroxyl radicals, a process known as the Fenton reaction. By binding, or chelating, these metal ions, a compound can prevent them from participating in such reactions, thereby reducing oxidative stress. nih.gov
2,3-dihydroxybenzoic acid is a well-established iron-chelating agent. nih.govwikipedia.org The catechol group (the two adjacent hydroxyl groups on the benzene (B151609) ring) is able to strongly bind to iron ions, particularly Fe(III). wikipedia.orgmdpi.com This chelating ability is so significant that 2,3-DHBA is a fundamental component of siderophores like enterobactin, which are molecules produced by bacteria to sequester iron from their environment. wikipedia.orgfrontiersin.org
Studies have confirmed that 2,3-DHBA can effectively chelate iron, leading to increased iron excretion. nih.gov This action is highly specific to iron, with insignificant effects on other essential minerals like magnesium and calcium. nih.gov By sequestering free iron, 2,3-DHBA and its derivatives can help maintain redox homeostasis and protect cells from iron-mediated oxidative damage. mdpi.comrsc.org The electrochemical oxidation of 2,3-DHBA by Cu(II) has also been studied, indicating its interaction with other transition metals. nih.gov
| Compound | Metal Ion | Chelation Finding |
| 2,3-Dihydroxybenzoic acid | Iron (Fe³⁺) | Acts as an effective, orally active iron-chelating agent, increasing iron excretion. nih.govwikipedia.org |
| 2,3-Dihydroxybenzoic acid | Iron (Fe³⁺) | The catechol moiety strongly binds iron, forming the basis for natural siderophores. wikipedia.orgmdpi.comfrontiersin.org |
| 2,3-Dihydroxybenzoic acid | Copper (Cu²⁺) | Undergoes electrochemical oxidation, indicating interaction and potential chelation. nih.gov |
Protective Effects Against Cellular Oxidative Damage
This compound and its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHB), have demonstrated significant protective capabilities against cellular damage induced by oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates. mdpi.commdpi.com The antioxidant action of these compounds is attributed to their chemical structure, particularly the presence of hydroxyl groups on the benzene ring, which enables them to scavenge free radicals and chelate metal ions that catalyze oxidative reactions. nih.gov
Research has shown that 2,3-DHB can act as an effective iron chelator, which is a key mechanism in preventing oxidative damage. nih.gov By binding to iron ions, it inhibits the Fenton reaction, a major source of hydroxyl radicals, thereby protecting crucial biomolecules like DNA from oxidative harm. nih.gov In one study, 2,3-DHB demonstrated a potent inhibitory effect on iron-induced oxidative DNA damage. nih.gov Furthermore, 2,3-DHB has been identified as a primary marker for detecting hydroxyl radical-induced damage to salicylic (B10762653) acid, underscoring its role in environments with high oxidative stress. researchgate.net
An analogue, ethyl 3,4-dihydroxybenzoate (EDHB), has also been studied for its cytoprotective effects. Preconditioning cells with EDHB was found to significantly improve cellular viability under hypoxic conditions, which are known to increase oxidative stress. nih.gov The protective mechanism of EDHB involves diminishing levels of protein oxidation and malondialdehyde, a marker of lipid peroxidation. nih.gov Additionally, EDHB treatment enhances the cell's own antioxidant defenses by increasing the levels of glutathione and boosting the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. nih.gov
Table 1: Observed Antioxidant and Cytoprotective Effects
| Compound | Model/System | Key Findings | Reference |
|---|---|---|---|
| 2,3-Dihydroxybenzoic acid (2,3-DHB) | Chemical Assay | Potent inhibitor of iron-induced oxidative DNA damage. | nih.gov |
| 2,3-Dihydroxybenzoic acid (2,3-DHB) | Monocyte Culture | Decreased hydrogen peroxide-induced NF-κB activation. | nih.gov |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | L6 Myoblast Cells (Hypoxia) | Improved cellular viability and decreased protein oxidation. | nih.gov |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | L6 Myoblast Cells (Hypoxia) | Increased levels of glutathione and antioxidant enzymes (superoxide dismutase, glutathione peroxidase). | nih.gov |
Antimicrobial Efficacy
Antibacterial Activities Against Gram-Positive and Gram-Negative Pathogens
The antibacterial properties of 2,3-dihydroxybenzoic acid have been evaluated against a variety of pathogenic bacteria, including multidrug-resistant (MDR) strains. Studies show that 2,3-DHB is an effective antibacterial agent against both Gram-positive and Gram-negative bacteria. researchgate.net Its efficacy has been demonstrated against clinically relevant pathogens such as Staphylococcus aureus (Gram-positive) and several Gram-negative species, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Serratia marcescens. researchgate.net
In disc diffusion assays, 2,3-DHB showed significant zones of inhibition against these MDR strains. The susceptibility was observed to be dose-dependent, with higher concentrations of the compound resulting in greater antibacterial effect. researchgate.net Among the tested pathogens, Serratia marcescens exhibited the highest susceptibility, followed by Escherichia coli and Pseudomonas aeruginosa. researchgate.net In contrast, some ester derivatives like ethyl 3,4-dihydroxybenzoate have been noted to possess only mild intrinsic antibacterial activity on their own. nih.gov
Table 2: Antibacterial Activity of 2,3-Dihydroxybenzoic Acid Against Multidrug-Resistant Bacteria
| Bacterial Strain | Gram Stain | Susceptibility Ranking | Reference |
|---|---|---|---|
| Serratia marcescens | Negative | Highest | researchgate.net |
| Escherichia coli | Negative | High | researchgate.net |
| Pseudomonas aeruginosa | Negative | Moderate | researchgate.net |
| Staphylococcus aureus | Positive | Moderate | researchgate.net |
| Klebsiella pneumoniae | Negative | Lower | researchgate.net |
Antifungal Activities Against Opportunistic Fungi
Analogues of this compound have demonstrated significant antifungal properties against both human and plant pathogens. 2,3-dihydroxybenzoic acid, isolated from the fruit of Flacourtia inermis, was found to be effective at inhibiting the growth of several human opportunistic fungi. ijpcr.comresearchgate.net Its activity was pronounced against species of Aspergillus, which are known to cause serious infections in immunocompromised individuals. Aspergillus fumigatus showed the highest susceptibility, followed by Aspergillus flavus and Aspergillus niger. ijpcr.comresearchgate.net
Similarly, the methyl ester, mthis compound, has been investigated for its efficacy against important plant pathogenic fungi. nih.gov It showed potent, dose-dependent inhibitory activity. At a concentration of 50 μg/mL, it almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. nih.gov The minimum inhibitory concentrations (MICs) required to prevent any visible mycelial growth were determined to be 32 μg/mL for B. cinerea and R. solani, and 64 μg/mL for Fusarium oxysporum f. sp lycopersici. nih.gov
Table 3: Antifungal Activity of 2,3-Dihydroxybenzoate Analogues
| Compound | Fungal Pathogen | Type | Key Finding | Reference |
|---|---|---|---|---|
| 2,3-Dihydroxybenzoic acid | Aspergillus fumigatus | Human Pathogen | Highest susceptibility among tested fungi. | ijpcr.comresearchgate.net |
| 2,3-Dihydroxybenzoic acid | Aspergillus flavus | Human Pathogen | Susceptible. | ijpcr.comresearchgate.net |
| 2,3-Dihydroxybenzoic acid | Aspergillus niger | Human Pathogen | Susceptible. | ijpcr.comresearchgate.net |
| 2,3-Dihydroxybenzoic acid | Chrysosporium species | Human Pathogen | Susceptible. | ijpcr.comresearchgate.net |
| Mthis compound | Botrytis cinerea | Plant Pathogen | MIC: 32 μg/mL | nih.gov |
| Mthis compound | Rhizoctonia solani | Plant Pathogen | MIC: 32 μg/mL | nih.gov |
| Mthis compound | Fusarium oxysporum | Plant Pathogen | MIC: 64 μg/mL | nih.gov |
Mechanisms of Antimicrobial Action (e.g., Efflux Pump Inhibition, Membrane Integrity Perturbation)
A primary mechanism of antimicrobial action for analogues of this compound is the inhibition of bacterial efflux pumps. nih.gov These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. nih.govmdpi.com The analogue ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as an efflux pump inhibitor (EPI) in Gram-negative bacteria like E. coli. nih.gov
Studies using dye accumulation and efflux assays showed that EDHB significantly increases the intracellular concentration of pump substrates and reduces their efflux from the cell. nih.gov This indicates that the compound interferes with the substrate translocation function of efflux pumps such as the AcrAB-TolC system. nih.gov Molecular docking analyses further suggest that EDHB binds within the distal binding pocket of the AcrB transporter protein, a key component of the pump. nih.gov Importantly, investigations into its mechanism revealed that EDHB did not perturb the integrity of the bacterial cell membrane, suggesting a specific action on the efflux pump rather than general membrane disruption. nih.gov Another potential mechanism, observed for 2,3-DHB in E. coli, is the competitive inhibition of enzymes involved in critical biosynthetic pathways, such as the isochorismatase EntB, which is necessary for the production of the siderophore enterobactin. nih.gov
Synergistic Interactions with Conventional Antimicrobials
A significant aspect of the bioactivity of this compound analogues is their ability to act synergistically with conventional antibiotics, effectively restoring or potentiating their activity against resistant bacteria. This synergistic effect is primarily a result of their action as efflux pump inhibitors. nih.gov By blocking the efflux pump, the inhibitor allows the conventional antibiotic to accumulate inside the bacterial cell to a concentration that is effective for its antibacterial action. nih.govnih.gov
The analogue ethyl 3,4-dihydroxybenzoate (EDHB) has been shown to potentiate the activity of macrolide antibiotics against drug-resistant E. coli that overexpress the AcrB efflux pump. nih.gov For instance, in the presence of sub-inhibitory concentrations of EDHB, the half-maximal inhibitory concentration (IC50) of antibiotics like clarithromycin and erythromycin was reduced by four-fold. nih.gov This demonstrates that bacteria become significantly more susceptible to these antibiotics when the efflux pump is inhibited. Furthermore, the combined use of EDHB with these antibiotics was found to extend the post-antibiotic effect (PAE), prolonging the period during which bacterial growth is suppressed after the antimicrobials have been removed. nih.gov
**Table 4: Synergistic Activity of Ethyl 3,4-Dihydroxybenzoate (EDHB) with Antibiotics Against Resistant *E. coli***
| Antibiotic | EDHB Concentration (μg/mL) | Fold Reduction in IC50 | Reference |
|---|---|---|---|
| Clarithromycin | 125 | 4-fold | nih.gov |
| Erythromycin | 31.25 | 4-fold | nih.gov |
Anti-inflammatory Properties
This compound and its related structures possess notable anti-inflammatory properties. The parent compound, 2,3-dihydroxybenzoic acid, has documented anti-inflammatory activities. researchgate.net This effect is closely linked to its antioxidant and iron-chelating capabilities. nih.gov By reducing oxidative stress, which is a key driver of inflammation, these compounds can mitigate the inflammatory response. For example, 2,3-DHB has been shown to decrease the induction of NF-κB, a crucial transcription factor that regulates many pro-inflammatory genes. nih.gov
Studies on the analogue ethyl 3,4-dihydroxybenzoate (EDHB) further support these findings. Treatment with EDHB was associated with an enhanced expression of metallothioneins, which are proteins known to have both antioxidant and anti-inflammatory functions. nih.gov This suggests that in addition to directly scavenging radicals, these compounds can also bolster the cell's endogenous anti-inflammatory mechanisms. The combined ability to counteract oxidative damage and modulate inflammatory pathways highlights the therapeutic potential of these compounds in conditions associated with inflammation.
Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Reactive Oxygen Species)
This compound has been shown to interact with reactive oxygen species (ROS), a key driver of inflammation. Specifically, it has the ability to trap hydroxyl radicals. nih.gov Hydroxyl radicals are highly reactive and can inflict damage on a wide range of biological molecules, contributing to the inflammatory process. The trapping of these radicals by this compound suggests a direct antioxidant effect that can mitigate inflammation at a molecular level.
While direct studies on the effect of this compound on nitric oxide (NO) production are limited, research on its analogue, ethyl 3,4-dihydroxybenzoate, has shown that it can influence nitric oxide synthase (NOS), the enzyme responsible for NO production. This suggests that dihydroxybenzoate esters may have a broader role in modulating pro-inflammatory mediators.
The antioxidant activities of various hydroxybenzoic acids and their esters have been a subject of considerable investigation. The number and position of hydroxyl groups on the aromatic ring are critical determinants of their radical-scavenging capabilities. nih.gov For instance, studies on a range of hydroxybenzoic acids have demonstrated that compounds with ortho-dihydroxy substitutions, such as in 2,3-dihydroxybenzoic acid, exhibit significant scavenging activity against radicals like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). nih.gov
Table 1: Radical Scavenging Activity of Selected Hydroxybenzoic Acids nih.gov
| Compound | ABTS•+ Inhibition (%) at 50 µM |
|---|---|
| 2,3-Dihydroxybenzoic acid | 86.40 |
| 2,5-Dihydroxybenzoic acid | 80.11 |
| 3,4-Dihydroxybenzoic acid | 74.51 |
| 3,5-Dihydroxybenzoic acid | 60.39 |
| 2,4-Dihydroxybenzoic acid | 16.17 |
| 2,6-Dihydroxybenzoic acid | 8.12 |
Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB Pathway Engagement)
This compound has been demonstrated to directly interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. In a study utilizing monocytes, this compound was found to dose-dependently inhibit the nuclear induction of NF-κB that was triggered by hydrogen peroxide. nih.gov This inhibitory action is significant as NF-κB activation is a critical step in the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The mechanism by which this compound exerts this effect appears to be linked to its iron-chelating and antioxidant properties. nih.gov The study further revealed that the addition of ferric ions could almost completely restore the NF-κB induction that had been inhibited by this compound, suggesting that its iron-chelating activity is a key component of its anti-inflammatory mechanism in this context. nih.gov
The broader family of hydroxybenzoic acid derivatives has been noted for their potential to modulate inflammatory pathways. scispace.com The structural features of these compounds, including the presence and position of hydroxyl groups and the ester functional group, can influence their bioactivity and ability to interact with cellular signaling components. nih.govscispace.com
Enzyme Modulation and Biochemical Pathway Interactions
While specific data on the direct interaction of this compound with certain enzymatic systems is limited, the activities of its parent compound, 2,3-dihydroxybenzoic acid, provide significant insights into its potential biochemical roles.
Investigation of Decarboxylase Enzyme Interactions
The interaction of dihydroxybenzoic acids with decarboxylase enzymes is an area of active research. Specifically, 2,3-dihydroxybenzoic acid decarboxylase is an enzyme that catalyzes the non-oxidative decarboxylation of 2,3-dihydroxybenzoic acid to produce catechol. nih.gov This enzymatic reaction is a key step in the microbial degradation of certain aromatic compounds. nih.gov
Studies on 2,3-dihydroxybenzoic acid decarboxylase from various fungal sources, such as Aspergillus oryzae and Fusarium oxysporum, have elucidated its structural and mechanistic properties. nih.govnih.govresearchgate.net These enzymes are typically homotetrameric and utilize a Zn2+ ion in their active site. nih.govresearchgate.net The substrate recognition is highly specific, with key residues within the enzyme's active site interacting with the hydroxyl and carboxyl groups of the 2,3-dihydroxybenzoic acid substrate. nih.govresearchgate.net While these studies have focused on the acid form, they lay the groundwork for understanding how an esterified version like this compound might interact with or be processed by similar enzymes.
Role in Siderophore Biosynthesis Pathways (via Metabolic Precursors)
2,3-Dihydroxybenzoic acid is a well-established metabolic precursor in the biosynthesis of catecholate-type siderophores. acs.orgmdpi.comnih.govnih.gov Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment. acs.org Enterobactin, a prominent siderophore produced by Escherichia coli, is synthesized from three molecules of 2,3-dihydroxybenzoic acid and three molecules of L-serine. acs.org
The biosynthesis of 2,3-dihydroxybenzoic acid itself is a multi-step enzymatic process that begins with chorismate. acs.orgnih.gov A series of enzymes, including isochorismate synthase (EntC), isochorismatase (EntB), and 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA), are involved in its formation. acs.orgnih.gov Following its synthesis, 2,3-dihydroxybenzoic acid is activated by 2,3-dihydroxybenzoate-AMP ligase (EntE) before being incorporated into the enterobactin structure. nih.govresearchgate.net
Given that this compound is an ester of this crucial precursor, it is plausible that it could be hydrolyzed by microbial esterases to release 2,3-dihydroxybenzoic acid, which could then enter the siderophore biosynthesis pathway. However, direct evidence for the involvement of this compound in this process is currently lacking.
Interactions with Other Relevant Enzymatic Systems
The broader class of hydroxybenzoic acid esters has been shown to interact with a variety of other enzymatic systems. For instance, some hydroxybenzoate esters have been investigated for their antimicrobial and antiviral activities, which may stem from their ability to interfere with microbial enzymes. nih.gov Additionally, the antioxidant properties of these compounds suggest potential interactions with enzymes involved in managing oxidative stress, such as peroxidases and catalases. nih.gov
Investigation of Systemic Biological Modulations
Exploration of Cardioprotective Effects in Ischemic Models
Research into the parent compound of EDHB, 3,4-dihydroxybenzoic acid (protocatechuic acid), has provided evidence of cardioprotective effects in rat models of isoproterenol-induced myocardial infarction. nih.gov In these studies, isoproterenol administration led to significant increases in serum markers of cardiac damage, including creatine kinase-MB, cardiac troponin-T, and cardiac troponin-I. nih.gov Treatment with 3,4-dihydroxybenzoic acid was found to attenuate these increases, suggesting a protective effect on heart muscle. nih.gov
Furthermore, the ischemic event induced by isoproterenol was associated with increased oxidative stress, evidenced by elevated levels of heart thiobarbituric acid reactive substances and reduced activity of antioxidant enzymes like superoxide dismutase and catalase. nih.gov The inflammatory response was also heightened, with significant elevations in plasma homocysteine, serum high sensitivity-C-reactive protein, and pro-inflammatory cytokines such as nuclear factor-κB, tumor necrosis factor-alpha, interleukin-1 beta, and Interleukin-6. nih.gov Treatment with 3,4-dihydroxybenzoic acid counteracted these changes, inhibiting oxidative stress and inflammation, which points to its antioxidant and anti-inflammatory mechanisms in protecting the heart. nih.gov
Analysis of Myoprotective Effects
The myoprotective effects of Ethyl 3,4-dihydroxybenzoate (EDHB) have been investigated in the context of exercise-induced stress and hypoxia-mediated damage in muscle cells. nih.govijpsr.com Preconditioning with EDHB has been shown to protect skeletal muscle by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), which in turn boosts erythropoiesis, antioxidant status, and anti-inflammatory responses. ijpsr.com This mechanism helps to combat the stress induced by physical training. ijpsr.com
In studies using L6 myoblast cells, preconditioning with EDHB offered protection against hypoxia-induced oxidative damage. nih.govnih.gov EDHB treatment improved cell viability and decreased levels of malondialdehyde and protein oxidation, which are markers of oxidative stress. nih.govnih.gov The compound also enhanced the antioxidant status of the cells by increasing levels of glutathione and antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. nih.govnih.gov This cytoprotective efficacy against hypoxia-induced damage highlights its potential in muscle protection. nih.gov
Table 1: Summary of Myoprotective Effects of Ethyl 3,4-dihydroxybenzoate (EDHB)
| Model System | Observed Effect | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Rats (Exercise Model) | 1.5 times increase in endurance performance. | Stabilization of HIF-1α, leading to improved erythropoiesis and antioxidant status. | ijpsr.com |
| Rats (Exercise Model) | Decreased exercise-induced oxidative stress. | Increase in GSH, SOD, GST; decrease in MDA and protein oxidation. | ijpsr.com |
| L6 Myoblast Cells (Hypoxia Model) | Significantly improved cellular viability. | Decrease in oxidative stress markers (protein oxidation, malondialdehyde). | nih.govnih.gov |
| L6 Myoblast Cells (Hypoxia Model) | Enhanced anti-oxidant status. | Increased levels of glutathione, superoxide dismutase, and glutathione peroxidase. | nih.govnih.gov |
Assessment of Renoprotective Effects (e.g., Drug-Induced Nephrotoxicity Models)
Drug-induced nephrotoxicity is a significant clinical issue, often leading to acute kidney injury. nih.govresearchgate.net The mechanisms of injury are diverse and can include altered glomerular hemodynamics, direct tubular cytotoxicity, inflammation, and crystal nephropathy. mdpi.commdpi.com The kidney's role in excreting xenobiotics exposes it to high concentrations of drugs and their metabolites, making it a primary target for toxicity. researchgate.netmdpi.com
While direct studies on the renoprotective effects of this compound or its 3,4-dihydroxy analogue are limited, research on other analogues like ethyl vanillin provides insights. In a rat model of streptozotocin-induced diabetic nephropathy, ethyl vanillin demonstrated a significant renoprotective effect. nih.govresearchgate.netnih.gov Treatment with ethyl vanillin improved renal function and reduced kidney cell apoptosis. nih.govnih.gov Mechanistically, it was found to decrease levels of malondialdehyde and reactive oxygen species (ROS) while enhancing the activity of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govresearchgate.netnih.gov These findings suggest that the protective effects are mediated by the inhibition of oxidative stress and apoptosis. nih.gov
Anti-Hypoxic Injury Research
Ethyl 3,4-dihydroxybenzoate (EDHB) is recognized as a prolyl hydroxylase (PHD) inhibitor. nih.govnih.gov PHDs are oxygen-sensing enzymes that, under normal oxygen conditions (normoxia), target the alpha subunit of Hypoxia-Inducible Factor (HIF) for degradation. nih.govnih.gov By inhibiting PHDs, EDHB prevents HIF-α degradation, allowing it to accumulate and mediate cellular responses to hypoxia. nih.govnih.gov
Modulation of Hypoxia-Inducible Factor (HIF) Pathways
The Hypoxia-Inducible Factor (HIF) is a primary transcription factor that orchestrates adaptive responses to low oxygen levels. nih.govembopress.org It is a heterodimer composed of an oxygen-sensitive α-subunit and a stable β-subunit. embopress.orgnih.gov Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-α subunit. nih.govyoutube.com This modification allows the von Hippel-Lindau tumor suppressor protein (pVHL) to bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. youtube.com
Ethyl 3,4-dihydroxybenzoate (EDHB) acts as a competitive inhibitor of PHDs. nih.gov By blocking PHD activity, EDHB prevents the hydroxylation of HIF-α even in the presence of oxygen. nih.govnih.gov This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-responsive elements (HREs) in the promoters of target genes, thereby activating their transcription. nih.govnih.gov This stabilization of HIF-1α is a key mechanism behind the protective effects of EDHB against hypoxic injury. nih.govijpsr.com
Effects on Vascular Permeability and Edema Formation
Sudden exposure to high-altitude hypobaric hypoxia can lead to conditions like high-altitude cerebral edema, which involves increased vascular permeability and fluid leakage into brain tissue. nih.govdoi.org Research in rat models has shown that hypobaric hypoxia stress increases transvascular permeability and edema formation in the brain. nih.govdoi.org This is associated with the upregulation of pro-inflammatory cytokines and vascular endothelial growth factor (VEGF), a key marker of vascular permeability. nih.govdoi.org
Supplementation with Ethyl 3,4-dihydroxybenzoate (EDHB) has been shown to effectively attenuate these effects. nih.gov It scales down cerebral edema and reduces the expression of the pro-inflammatory transcription factor NF-κB. nih.gov EDHB treatment also leads to a significant reduction in pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6, while downregulating VEGF. nih.govdoi.org These findings highlight the potential of EDHB to ameliorate hypoxia-mediated vascular leakage by modulating inflammatory responses and permeability factors. doi.orgscispace.com
Table 2: Effect of EDHB on Hypoxia-Induced Inflammatory and Permeability Markers
| Marker | Effect of Hypobaric Hypoxia | Effect of EDHB Supplementation | Reference |
|---|---|---|---|
| Cerebral Edema | Increased | Scaled Down | nih.gov |
| Vascular Permeability | Increased | Decreased | nih.govdoi.org |
| Nuclear factor-κB (NF-κB) | Upregulated | Downregulated | nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Increased | Curtailed | nih.govdoi.org |
| Vascular Endothelial Growth Factor (VEGF) | Upregulated | Downregulated | doi.orgscispace.com |
Regulation of Hypoxia-Responsive Gene Expression
The stabilization of HIF-1α by Ethyl 3,4-dihydroxybenzoate (EDHB) leads to the upregulation of a suite of hypoxia-responsive genes that facilitate adaptation to low oxygen conditions. nih.govijpsr.com This adaptive response includes enhanced angiogenesis, erythropoiesis, and glucose metabolism. ijpsr.comnih.gov
Studies have shown that EDHB supplementation results in elevated levels of Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), indicating improved angiogenesis and oxygen-carrying capacity of the blood. ijpsr.com In skeletal muscle, EDHB upregulates HIF-mediated glucose transporters GLUT1 and GLUT4, which enhances glucose uptake. nih.govdovepress.com Furthermore, an analysis of the hypoxia signaling pathway revealed the upregulation of various genes in response to EDHB supplementation, helping skeletal muscle to better adapt to stress. nih.govdovepress.com In some cancer cell models, EDHB has also been observed to increase the expression of genes such as BNIP3 and VEGFA. plos.org However, in other contexts, EDHB has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through a mechanism that can be independent of HIF-1α. nih.gov
Structure Activity Relationship Sar Studies of Ethyl 2,3 Dihydroxybenzoate and Its Analogues
Influence of the Ester Moiety on Biological Activity Profiles
The ester group in ethyl 2,3-dihydroxybenzoate plays a significant role in modulating its physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and ultimately, its biological activity. The length and branching of the alkyl chain of the ester can have a profound impact on the compound's efficacy.
Generally, increasing the alkyl chain length of phenolic acid esters can enhance their antimicrobial and antioxidant activities up to a certain point, after which the activity may decrease. This is often attributed to a parabolic relationship between lipophilicity and biological activity. For instance, in a series of p-hydroxybenzoic acid esters (parabens), the antimicrobial activity is observed to increase from methyl to butyl paraben. While specific comparative data for a full series of 2,3-dihydroxybenzoate esters (methyl, ethyl, propyl, etc.) is not extensively documented in publicly available literature, the principle of increasing lipophilicity enhancing membrane permeability and cellular uptake is a well-established concept in medicinal chemistry.
A study on various benzoic acid esters indicated that the rate of hydrolysis, and thus metabolic stability, is influenced by the nature of the ester group. This stability can impact the duration and intensity of the biological effect. The ethyl ester, in many cases, offers a balance between sufficient lipophilicity for membrane transport and susceptibility to esterase-mediated hydrolysis to release the active acidic form within the cell or at the target site.
| Ester Moiety | General Trend in Lipophilicity | Anticipated Impact on Biological Activity |
|---|---|---|
| Methyl | Lower | Potentially lower membrane permeability compared to longer chains. |
| Ethyl | Moderate | Often represents a balance for optimal activity. |
| Propyl | Higher | May show increased activity in some assays due to enhanced lipophilicity. |
| Butyl | Higher | Potentially further increased activity, but may be limited by reduced water solubility. |
Impact of Aromatic Ring Hydroxylation Patterns on Pharmacological Effects
The number and position of hydroxyl groups on the benzene (B151609) ring are critical determinants of the pharmacological effects of dihydroxybenzoic acid esters. The 2,3-dihydroxy (pyrocatechuic) substitution pattern in this compound confers specific properties compared to its isomers, such as the 2,4-, 2,5-, 3,4- (protocatechuic), and 3,5-dihydroxybenzoate (B8624769) analogues.
The antioxidant activity of dihydroxybenzoic acid derivatives is strongly dependent on the hydroxylation pattern. The presence of ortho-dihydroxy groups, as in the 2,3- and 3,4-isomers, is often associated with potent radical scavenging activity. This is due to the ability to form stable ortho-quinones upon oxidation and to chelate metal ions involved in radical-generating reactions. For instance, 2,3-dihydroxybenzoic acid has been shown to be a marker of hydroxyl radical damage due to its specific formation from the hydroxylation of salicylic (B10762653) acid. nih.gov
In terms of other biological activities, different isomers exhibit varied effects. For example, a study on the antibacterial activity of 2,3-dihydroxybenzoic acid, the parent acid of the title compound, demonstrated its efficacy against multidrug-resistant bacteria. mdpi.com In another study, protocatechuic acid (3,4-dihydroxybenzoic acid) and its ethyl ester showed notable antibacterial properties. mdpi.com The specific positioning of the hydroxyl groups influences the molecule's ability to interact with biological targets through hydrogen bonding and electronic interactions.
| Ethyl Dihydroxybenzoate Isomer | Hydroxylation Pattern | Observed/Anticipated Pharmacological Effects |
|---|---|---|
| This compound | ortho (vicinal) | Potent antioxidant and radical scavenging activity, potential antibacterial effects. nih.govmdpi.com |
| Ethyl 2,4-dihydroxybenzoate | - | Specific comparative data on the ethyl ester is limited in available literature. |
| Ethyl 2,5-dihydroxybenzoate (B8804636) (Ethyl Gentisate) | para | Antioxidant properties. |
| Ethyl 3,4-dihydroxybenzoate (Ethyl Protocatechuate) | ortho (vicinal) | Antioxidant, antibacterial, and potential anti-inflammatory activities. mdpi.com |
| Ethyl 3,5-dihydroxybenzoate | meta | Generally shows weaker antioxidant activity compared to ortho-dihydroxy isomers. |
Correlation Between Structural Modifications and Target Binding Affinity
The biological activity of this compound and its analogues is mediated by their interaction with specific molecular targets, such as enzymes and receptors. Structural modifications can significantly alter the binding affinity of these compounds to their targets, thereby influencing their potency and selectivity.
Molecular docking studies on dihydroxybenzoic acid derivatives have provided insights into their potential binding modes with various enzymes. For instance, dihydroxybenzoic acids have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. physchemres.org The hydroxyl groups and the carboxylic acid (or ester) moiety are key pharmacophoric features that can form hydrogen bonds and other interactions with amino acid residues in the active site of the target protein.
For this compound, the vicinal dihydroxy groups can act as a bidentate ligand, chelating metal ions within the active site of metalloenzymes. The ethyl ester group, being more lipophilic than a carboxylic acid, may favor interactions with hydrophobic pockets within the binding site. Modification of the ester to a larger alkyl group could enhance these hydrophobic interactions, potentially increasing binding affinity, provided it does not introduce steric hindrance. Similarly, altering the position of the hydroxyl groups would change the geometry of hydrogen bond donor/acceptor sites, leading to different binding orientations and affinities.
While specific molecular docking studies focusing solely on this compound are not extensively reported, research on related compounds suggests that the dihydroxybenzoyl moiety is a crucial element for target recognition and binding.
| Structural Modification | Potential Impact on Target Binding | Example Target Class |
|---|---|---|
| Alteration of Ester Alkyl Chain | Modulation of hydrophobic interactions. | Enzymes with hydrophobic pockets in the active site. |
| Shift in Hydroxyl Group Position | Changes in hydrogen bonding patterns and chelation capacity. | Metalloenzymes, Kinases, Oxidoreductases. |
| Introduction of Additional Substituents | Creation of new interaction points (e.g., steric, electronic). | Various enzymes and receptors. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding drug design and optimization.
For dihydroxybenzoate esters, QSAR models can be developed to predict various biological activities, such as antioxidant, anti-inflammatory, or antimicrobial effects. These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, including electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
A hypothetical QSAR model for the antioxidant activity of dihydroxybenzoate esters might reveal that descriptors representing the stability of the resulting phenoxy radical and the redox potential of the molecule are highly correlated with the observed activity. Such a model would allow for the virtual screening of a library of derivatives to identify those with the highest predicted antioxidant potential for future synthesis and testing.
| QSAR Model Component | Description | Relevance to Dihydroxybenzoate Esters |
|---|---|---|
| Molecular Descriptors | Numerical values representing molecular properties. | Can quantify lipophilicity (logP), electronic effects of substituents, and molecular shape. |
| Statistical Method | Algorithm to correlate descriptors with activity (e.g., MLR, PLS). | Establishes a predictive mathematical equation. |
| Model Validation | Assessing the predictive power of the model. | Ensures the reliability of the QSAR model for predicting the activity of new compounds. |
Advanced Analytical Methodologies for Research on Ethyl 2,3 Dihydroxybenzoate
Chromatographic Techniques for Separation and Quantification in Complex Matrices (e.g., HPLC, HSCCC)
Chromatography is a fundamental technique for separating and purifying components from a mixture. nih.gov For compounds like Ethyl 2,3-dihydroxybenzoate, High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are particularly powerful.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of dihydroxybenzoic acid isomers and their derivatives. oup.com Reversed-phase HPLC (RP-HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of 2,3-dihydroxybenzoic acid (the parent acid of the ethyl ester), specific mobile phases have been developed to achieve optimal resolution. For instance, a mobile phase of methanol (B129727) and 1% aqueous acetic acid can be used for isocratic elution with UV detection. nih.gov Another system for analyzing 2,3-dihydroxybenzoic acid in cell cultures utilized a mobile phase of acetonitrile (B52724) and 1% aqueous formic acid containing trichloroacetic acid. nih.gov The separation of various dihydroxybenzoic acid isomers has been achieved on specialized columns, such as a Primesep D mixed-mode column, which leverages differences in both hydrophobic and ionic properties to enhance selectivity. sielc.com
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues like irreversible sample adsorption. oup.comscispace.com This method is highly effective for separating isomers. A study successfully separated five dihydroxybenzoic acid isomers, including the 2,3-isomer, using a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water. scispace.comresearchgate.net This technique is valued for its ability to handle larger sample loads for preparative isolation while maintaining high resolution. globalresearchonline.netresearchgate.net The versatility of HSCCC allows for various elution modes, which can be optimized to separate multiple components with similar structures. scispace.com
| Technique | Stationary Phase (Column) | Mobile Phase Composition | Detection | Application Note |
|---|---|---|---|---|
| RP-HPLC | Ultrasphere C18 | Acetonitrile–water–acetic acid–trifluoroacetic acid (gradient) | UV (280 nm) | Analysis of dihydroxybenzoic acid isomers. oup.com |
| RP-HPLC | Not specified | Methanol-1% aqueous HOAc (40:60, v/v) | UV (280 nm) | Isocratic assay of salicylic (B10762653) acid and its precursors, including 2,3-dihydroxybenzoic acid. nih.gov |
| HSCCC | Liquid (Upper phase of solvent system) | Lower phase of n-hexane–ethyl acetate–methanol–water (1:5:1.5:5, v/v/v/v) | UV (280 nm) | Preparative separation of five dihydroxybenzoic acid isomers. oup.comscispace.com |
Spectrophotometric and Spectroscopic Assays for Detection and Characterization
Spectrophotometric and spectroscopic methods are essential for detecting and characterizing this compound. UV-Vis spectroscopy, in particular, is a straightforward and accessible method for quantification and for studying the electronic properties of the molecule.
The UV-Vis spectrum of 2,3-dihydroxybenzoic acid, the chromophoric parent of the ethyl ester, is influenced by pH. researchgate.net In acidic to neutral solutions, the molecule exists in different protonation states, which affects its electronic transitions and, consequently, its absorption spectrum. The absorbance maxima (λmax) are key parameters derived from these spectra. For instance, the UV spectrum of 2,3-dihydroxybenzoic acid in an acidic mobile phase shows distinct absorption peaks. sielc.com Similarly, related compounds like 3,4-dihydroxybenzoic acid exhibit characteristic absorption maxima at 206 nm, 218 nm, 216 nm, and 294 nm. sielc.com These spectral fingerprints are useful for identification and for selecting the optimal wavelength for quantification in chromatographic methods. sielc.com Spectrophotometric assays can also be developed based on colorimetric reactions, such as the reaction of 2,3-dihydroxybenzoic acid with a nitrite-molybdate(VI) reagent, which produces an intense red product with a maximal absorbance at 510 nm in an alkaline medium. researchgate.net
| Compound | Method | Key Spectral Features (λmax) | Conditions | Reference |
|---|---|---|---|---|
| 2,3-Dihydroxybenzoic Acid | UV-Vis Spectroscopy | Characteristic absorption peaks | Aqueous solution, variable pH | researchgate.net |
| 2,3-Dihydroxybenzoic Acid | Colorimetric Assay | 510 nm | Reaction with nitrite-molybdate(VI) reagent in alkaline medium | researchgate.net |
| 3,4-Dihydroxybenzoic Acid | UV-Vis Spectroscopy | 206 nm, 218 nm, 216 nm, 294 nm | Acidic mobile phase | sielc.com |
Mass Spectrometry-Based Approaches for Metabolite Profiling and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for metabolomics, offering high sensitivity and resolution for the detection and quantification of hundreds to thousands of molecules in a single measurement. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for metabolite profiling and structural elucidation. nih.gov
For the analysis of this compound and its metabolites, LC-MS/MS (tandem mass spectrometry) is particularly effective. This technique allows for the selective and sensitive quantification of target analytes in complex biological matrices. rrml.ro The process involves separating the compounds by LC, ionizing them (e.g., using electrospray ionization - ESI), selecting a specific precursor ion based on its mass-to-charge ratio (m/z), fragmenting it, and then detecting a specific product ion. This precursor-to-product ion transition is highly specific to the analyte.
A rapid LC-MS/MS method was developed for the quantification of 2,3-dihydroxybenzoic acid in rat plasma. rrml.ro The method used electrospray negative ionization, monitoring the ion transition from m/z 153 to m/z 109. rrml.ro Such targeted approaches are crucial for metabolic profiling, which focuses on analyzing a specific group of metabolites related to a particular pathway. au.dk The high resolution of modern mass analyzers, such as time-of-flight (TOF) or Orbitrap, can further aid in the structural elucidation of unknown metabolites by providing accurate mass measurements.
| Technique | Ionization Mode | Mass Analyzer | Monitored Ion Transition (m/z) | Application |
|---|---|---|---|---|
| LC-MS/MS | Electrospray Negative Ionization (ESI-) | Ion Trap | 153 → 109 | Quantification of 2,3-dihydroxybenzoic acid in rat plasma. rrml.ro |
| GC-MS | Electron Ionization (EI) | Quadrupole, TOF | Not specified | General metabolite profiling, often requires derivatization. nih.govresearchgate.net |
| LC-MS | Electrospray Ionization (ESI) | Quadrupole, TOF, Orbitrap | Not specified | Comprehensive profiling of small molecules in biological systems. nih.govnih.gov |
Bioanalytical Method Development for In Vitro and In Vivo Studies
The development and validation of bioanalytical methods are critical for obtaining reliable data from in vitro and in vivo studies. nih.gov These methods must be robust, accurate, and precise to quantify the analyte and its metabolites in biological matrices like plasma, urine, or cell culture media.
The development process for a bioanalytical method for this compound would involve several key steps. First is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). au.dk For the analysis of 2,3-dihydroxybenzoic acid in rat plasma, a simple protein precipitation step with acetonitrile was sufficient. rrml.ro
Following sample preparation, the method must be validated according to established guidelines. Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. The LC-MS/MS method for 2,3-dihydroxybenzoic acid showed good linearity (r > 0.998) over a concentration range of 20 - 2420 ng/mL. rrml.ro
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For the aforementioned method, both accuracy and precision were high, with deviations of less than 9.1%. rrml.ro
Recovery: The efficiency of the extraction process. The recovery for 2,3-dihydroxybenzoic acid from plasma was between 85.7% and 103.0%. rrml.ro
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Developing such a validated method is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and for assessing the metabolic fate of this compound in a biological system. nih.gov
Computational and Theoretical Studies of Ethyl 2,3 Dihydroxybenzoate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a compound with a biological target.
While specific docking studies targeting Ethyl 2,3-dihydroxybenzoate are limited, research on analogous compounds reveals common interaction patterns. For instance, studies on various benzoic acid derivatives show that the hydroxyl and carboxyl groups are crucial for forming hydrogen bonds with amino acid residues in the active sites of proteins. Molecular docking of Ethyl 3,4,5-trihydroxybenzoate (a related ethyl ester) against targets like cyclooxygenase-2 (COX-2) and superoxide dismutase (SOD) has demonstrated significant binding affinity, primarily through hydrogen bonding and hydrophobic interactions. phcog.comphcog.com It is anticipated that this compound would engage in similar interactions, with its two adjacent hydroxyl groups and the ethyl ester moiety playing key roles in target recognition and binding. The catechol-like arrangement of the hydroxyl groups is particularly adept at interacting with metallic ions within enzyme active sites.
Docking simulations on various dihydroxybenzoic acid isomers against different protein targets could help elucidate the specific binding modes and potential inhibitory activities of this compound.
Table 1: Representative Molecular Docking Data for Benzoic Acid Derivatives
| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Ethyl 3,4,5-trihydroxybenzoate | Cyclooxygenase-2 (COX-2) | -8.5 | ARG-120, TYR-355, SER-530 |
| Ethyl 3,4,5-trihydroxybenzoate | Superoxide Dismutase (SOD) | -7.9 | HIS-46, HIS-48, HIS-120 |
| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | -50.62 (Arbitrary Units) | THR26, HIS41, CYS145 |
| 3,4-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | -45.16 (Arbitrary Units) | HIS41, MET49, GLN189 |
Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
For benzoic acid derivatives, DFT studies have been employed to understand their structural and electronic properties. researchgate.netnih.gov Calculations typically use functionals like B3LYP with basis sets such as 6-311G** to optimize molecular geometry and predict vibrational frequencies. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as their difference (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps generated through DFT can identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to be the most electron-rich regions, making them likely sites for hydrogen bonding and interactions with electrophiles.
Table 2: Calculated Electronic Properties of a Representative Benzoic Acid Derivative (1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one) using DFT/B3LYP/6-311G nih.gov
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.10 |
| LUMO Energy | -2.14 |
| Energy Gap (HOMO-LUMO) | 3.96 |
| Ionization Potential | 6.10 |
| Electron Affinity | 2.14 |
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can be used to study conformational changes, solvent effects, and the stability of ligand-protein complexes.
Table 3: Parameters from a Molecular Dynamics Simulation of 2,3-dihydroxybenzoic acid in Solution nih.gov
| Parameter | Specification |
|---|---|
| Software | Gromacs 2019.2 |
| Force Field | General Amber Force Field (GAFF) |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1.0 bar |
| Simulation Time | 100 ns |
Cheminformatics and Virtual Screening for Novel Analogues
Cheminformatics combines computational methods to analyze large datasets of chemical compounds. Virtual screening is a key cheminformatics technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. frontiersin.orgresearchgate.net
Starting with the structure of this compound, virtual screening campaigns can be designed to find novel analogues with potentially improved properties. Ligand-based virtual screening would involve searching for molecules with similar structural or physicochemical features, based on the principle that similar molecules often have similar biological activities. mdpi.com Structure-based virtual screening, on the other hand, would involve docking vast libraries of compounds into the active site of a specific protein target to identify new potential binders. frontiersin.orgnih.gov These high-throughput computational approaches can rapidly narrow down millions of candidate compounds to a manageable number for experimental testing, accelerating the discovery of new therapeutic agents based on the dihydroxybenzoate scaffold.
Q & A
Q. What are the established methods for synthesizing Ethyl 2,3-dihydroxybenzoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of 2,3-dihydroxybenzoic acid with ethanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of the acid and ethanol in the presence of concentrated sulfuric acid (or another acid catalyst) at 70–80°C for 4–6 hours . Yield optimization requires careful control of reaction time, temperature, and molar ratios. For example, excess ethanol drives esterification equilibrium, while prolonged heating risks side reactions (e.g., oxidation of phenolic groups). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to isolate the product from unreacted acid or diethyl ether byproducts.
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Solubility : Insoluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO), which is vital for preparing stock solutions in biological assays .
- Stability : Susceptible to oxidation due to catechol-like structure; solutions should be stored under inert gas (e.g., nitrogen) and shielded from light .
- Thermal properties : Melting point (mp) and boiling point (bp) data guide purification and handling (e.g., mp ~133–137°C inferred from analogous esters like Mthis compound) .
| Property | Value/Description | Relevance |
|---|---|---|
| LogP | ~1.2 (estimated) | Predicts lipid membrane permeability |
| pKa (phenolic -OH) | ~9.5–10.5 | Affects ionization in biological systems |
| UV-Vis λmax | ~270 nm (aromatic system) | Quantification via spectrophotometry |
Advanced Research Questions
Q. How can conflicting data on the antioxidant vs. pro-oxidant effects of this compound be resolved?
Discrepancies arise from context-dependent redox behavior. The compound’s catechol moiety can act as:
- Antioxidant : Scavenges free radicals via hydrogen donation, as seen in Ethyl 3,4-dihydroxybenzoate’s cardioprotective effects .
- Pro-oxidant : Generates reactive oxygen species (ROS) under high concentrations or in the presence of transition metals (e.g., Fe³⁺), as observed in hydroxyl radical (•OH) trapping studies using salicylate analogs . Methodological resolution :
- Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to directly quantify radical scavenging vs. ROS generation.
- Control metal ion content in buffers (e.g., Chelex treatment) to isolate redox mechanisms .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
- HPLC-UV/Vis : Optimal for purity assessment and quantification in synthetic mixtures (λmax ~270 nm) .
- LC-MS/MS : Provides high sensitivity and specificity in biological samples (e.g., plasma), with MRM transitions targeting molecular ion [M-H]⁻ at m/z 195.1 .
- Folin-Ciocalteu assay : Measures total phenolic content but requires validation against structurally similar standards to avoid interference .
Q. How does the substitution pattern of dihydroxybenzoate esters influence their biological activity?
Comparative studies of positional isomers (e.g., 2,3- vs. 3,4-dihydroxybenzoate esters) reveal:
- Antioxidant potency : 3,4-substitution (catechol) in Ethyl 3,4-dihydroxybenzoate enhances radical scavenging vs. 2,3-substitution due to resonance stabilization of phenoxyl radicals .
- Enzyme inhibition : 2,3-substitution may favor binding to prolyl hydroxylases (PHDs), as seen in HIF-1α stabilization by Ethyl 3,4-dihydroxybenzoate . Experimental approach :
- Use molecular docking to compare binding affinities of isomers with target enzymes (e.g., PHD-2).
- Validate with cellular hypoxia models measuring HIF-1α levels via Western blot .
Methodological Challenges
Q. What strategies mitigate degradation of this compound during long-term biological assays?
- Storage : Lyophilized powder stored at -20°C under nitrogen; working solutions prepared fresh in degassed solvents .
- Antioxidant cocktails : Add 0.1 mM EDTA to chelate metal ions and 1 mM ascorbate to reduce oxidative degradation .
- Stability monitoring : Periodic HPLC analysis to track degradation products (e.g., quinone derivatives) .
Q. How can researchers address low bioavailability of this compound in in vivo studies?
- Prodrug design : Synthesize acetylated or glycosylated derivatives to enhance membrane permeability, with enzymatic hydrolysis releasing the active form .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and target delivery .
Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations, adjusting for variance inhomogeneity (e.g., Welch’s correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
